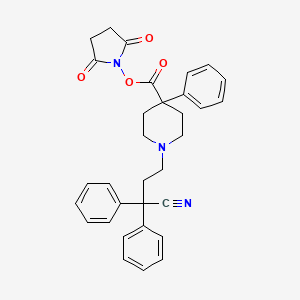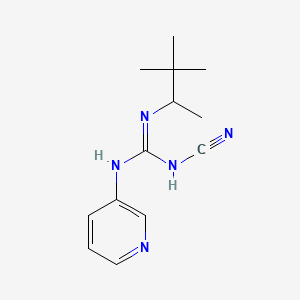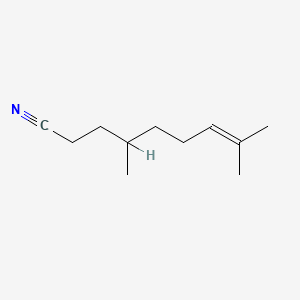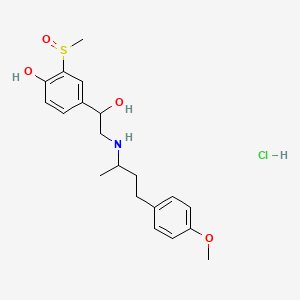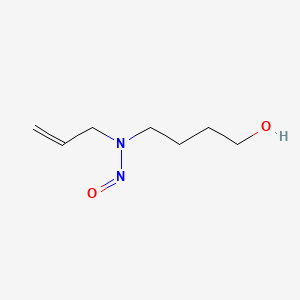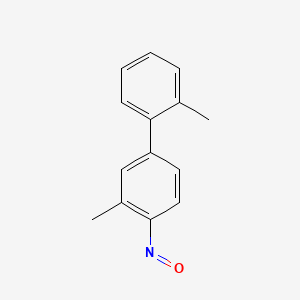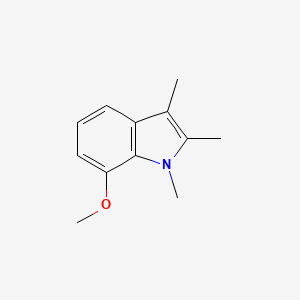
7-Methoxy-1,2,3-trimethylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1,2,3-trimethylindole is a methylindole.
Applications De Recherche Scientifique
Antitumor and Antimitotic Agent
7-Methoxy-1,2,3-trimethylindole derivatives have been explored for their antitumor properties, targeting tubulin at the colchicine binding site, thereby inducing apoptotic cell death in cancer cells. Such compounds have shown significant antiproliferative effects, highlighting their potential in cancer therapy (Romagnoli et al., 2008).
Synthesis of Pyrrolo[2,3-f]quinolines
This compound also plays a role in the synthesis of pyrrolo[2,3-f]quinolines, a class of compounds with potential pharmacological activities. The reactivity of 7-methoxy-1,2,3-trimethylindole with various β-dicarbonyl compounds has been studied, showcasing its utility in organic synthesis and the potential development of new therapeutic agents (Yamashkin et al., 2006).
Photocleavage Efficiency
In the realm of photochemistry, derivatives of 7-methoxy-1,2,3-trimethylindole have been investigated for their photocleavage properties. Specifically, the methoxy substitution has been found to enhance the efficiency of photocleavage, making these compounds valuable in the study of light-induced chemical reactions and potential applications in photodynamic therapy (Papageorgiou & Corrie, 2000).
Modulation of Aryl Hydrocarbon Receptor
Methylated and methoxylated indoles, including 7-methoxy-1,2,3-trimethylindole derivatives, have been identified as ligands for the human aryl hydrocarbon receptor (AhR). These compounds exhibit a range of activities from full agonists to antagonists, influencing the transcriptional activity of AhRs. This modulation has implications for understanding the toxicological effects of environmental chemicals and developing novel therapeutic agents targeting the AhR pathway (Štěpánková et al., 2018).
Nitric Oxide Synthase Inhibition
Research has identified 7-methoxy-1H-indazole, a closely related compound, as an inhibitor of neuronal nitric oxide synthase. This finding suggests that derivatives of 7-methoxy-1,2,3-trimethylindole might also hold potential in the modulation of nitric oxide synthases, which are crucial in various physiological and pathological processes (Sopková-de Oliveira Santos et al., 2002).
Propriétés
Nom du produit |
7-Methoxy-1,2,3-trimethylindole |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
7-methoxy-1,2,3-trimethylindole |
InChI |
InChI=1S/C12H15NO/c1-8-9(2)13(3)12-10(8)6-5-7-11(12)14-4/h5-7H,1-4H3 |
Clé InChI |
BGYNKFZIOWEOSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C=CC=C2OC)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



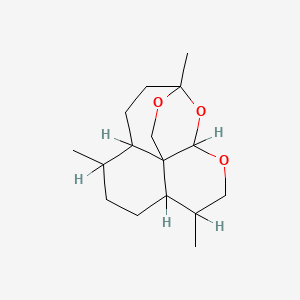
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)
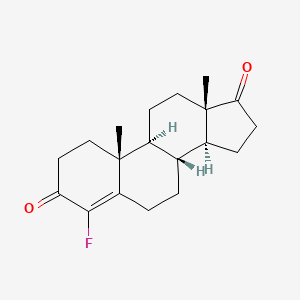
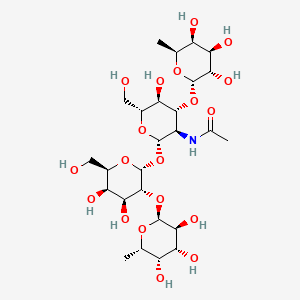
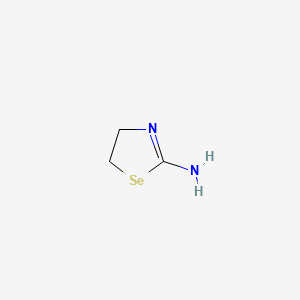
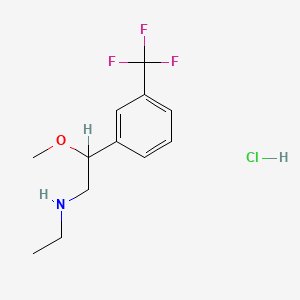
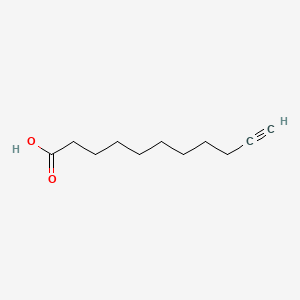
![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)
